molecular formula C8H12O2 B1466284 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid CAS No. 154222-75-0

5,5-Dimethylcyclopent-1-ene-1-carboxylic acid

Cat. No.: B1466284
CAS No.: 154222-75-0
M. Wt: 140.18 g/mol
InChI Key: USPSEEUGTLAWOE-UHFFFAOYSA-N
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Description

5,5-Dimethylcyclopent-1-ene-1-carboxylic acid (CAS 154222-75-0) is a high-purity organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . It serves as a versatile building block in organic synthesis and advanced materials research. This compound is of significant interest in the field of dynamic covalent chemistry, particularly as a precursor for systems involving reversible Diels-Alder reactions . Its cyclopentene core, functionalized with a carboxylic acid, makes it a valuable intermediate for constructing more complex molecular architectures, such as molecular clefts and conformationally constrained compounds . Researchers are exploring its application in the development of stimuli-responsive materials, which are crucial for emerging technologies in areas like self-healing polymers, sensors, and actuators . The carboxylic acid group allows for further derivatization, for instance into ester derivatives like Methyl 5,5-dimethylcyclopent-1-ene-1-carboxylate (CAS 153580-04-2), expanding its utility in synthetic pathways . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic uses, nor for administration to humans.

Properties

IUPAC Name

5,5-dimethylcyclopentene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-8(2)5-3-4-6(8)7(9)10/h4H,3,5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPSEEUGTLAWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC=C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cyclopentenone Precursors and Base-Induced Transformations

One of the principal synthetic approaches to 5,5-dimethylcyclopent-1-ene-1-carboxylic acid involves starting from 4,4-dimethylcyclopent-2-ene-1-one derivatives. According to a European patent (EP3943479A1), the process includes:

  • Step 1: Formation of 4,4-dimethylcyclopent-2-ene-1-one from 3,3-dimethyl-1-butene-1,4-dicarboxylate compounds.
  • Step 2: Reaction with a base to induce ring transformations leading to 5,5-dimethyl-2-oxo-3-cyclopentene-1-carboxylate intermediates.
  • Step 3: Hydrolysis or oxidation of these intermediates to yield the target this compound.

This method leverages the reactivity of α,β-unsaturated ketones and the stability of the dimethyl substitution to facilitate ring closure and functional group transformations under controlled conditions. The patent emphasizes the use of bases such as alkoxides or hydroxides and mild heating to optimize yield and purity.

Step Reactants/Intermediates Conditions Outcome/Notes
1 3,3-dimethyl-1-butene-1,4-dicarboxylate Esterification, cyclization Formation of 4,4-dimethylcyclopent-2-ene-1-one
2 4,4-dimethylcyclopent-2-ene-1-one + base Base treatment, mild heat Formation of 5,5-dimethyl-2-oxo-3-cyclopentene-1-carboxylate
3 Intermediate + hydrolysis/oxidation agents Acidic/basic hydrolysis Yield of this compound

This approach is industrially relevant due to the scalability of the base-induced ring transformations and the accessibility of starting materials.

Nazarov Cyclization Route

Another well-documented synthetic route involves the Nazarov cyclization reaction, which is a classical method for constructing cyclopentenone rings:

  • Precursor: Isopropyl (E)-but-2-enoate or related α,β-unsaturated esters.
  • Catalysts: Strong acids such as phosphoric acid combined with phosphorus pentoxide.
  • Mechanism: Acid-catalyzed electrocyclization to form the cyclopentenone ring.
  • Post-cyclization modification: Oxidation or hydrolysis to introduce the carboxylic acid functionality at position 1.

This method is favored in laboratory synthesis and small-scale industrial production due to its straightforward reaction conditions and relatively high selectivity for the cyclopentenone core structure.

Parameter Details
Starting Material α,β-unsaturated esters (e.g., isopropyl (E)-but-2-enoate)
Catalyst Phosphoric acid, phosphorus pentoxide
Reaction Type Nazarov electrocyclization
Conditions Acidic medium, controlled temperature
Product 5,5-Dimethylcyclopent-2-en-1-one (intermediate)
Further Steps Oxidation/hydrolysis to carboxylic acid

This approach is supported by literature describing the preparation of 5,5-dimethylcyclopent-2-en-1-one as a key intermediate, which can then be converted to the carboxylic acid derivative via oxidation.

Oxidation of 5,5-Dimethylcyclopent-2-en-1-one

The oxidation of 5,5-dimethylcyclopent-2-en-1-one to the corresponding carboxylic acid is a critical step in the preparation of this compound:

  • Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizers.
  • Conditions: Typically aqueous or mixed solvent systems under controlled temperature to prevent over-oxidation.
  • Outcome: Conversion of the ketone to the carboxylic acid while preserving the cyclopentene ring and methyl substitution.

This step requires careful control to avoid ring cleavage or formation of diketones. The oxidation is often followed by purification techniques such as recrystallization or chromatography to isolate the pure acid.

Oxidizing Agent Solvent System Temperature Yield (%) Notes
KMnO4 Aqueous/acetone 0–25 °C 60–75 Mild conditions preferred
CrO3 Acetic acid/water Room temp 65–80 Efficient but requires care

The oxidation step is essential for obtaining the carboxylic acid functionality and is widely applied in both research and industrial contexts.

Dynamic Covalent Chemistry and Related Ester Hydrolysis Approaches

Research on cyclopentadienecarboxylic acid derivatives, including regioisomeric dimers and esters, provides insights into alternative synthetic strategies:

  • The synthesis of diesters of cyclopentadienecarboxylic acids (e.g., dimethyl esters) followed by hydrolysis to the free acids is a common route.
  • Esterification of cyclopentadienecarboxylic acid precursors under acidic conditions, followed by purification and selective hydrolysis, allows access to the target acid.
  • Dynamic covalent chemistry involving reversible Diels–Alder reactions of cyclopentadiene derivatives has been studied to optimize yields and purity of regioisomers.

While these methods are more commonly applied to related compounds (e.g., Thiele’s acid derivatives), they provide a conceptual framework for preparing this compound and its analogs.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reaction(s) Conditions Advantages Limitations
Base-induced transformation 3,3-dimethyl-1-butene-1,4-dicarboxylate Base treatment, hydrolysis Mild heating, base catalysis Scalable, industrially relevant Requires careful base control
Nazarov cyclization α,β-unsaturated esters (e.g., isopropyl (E)-but-2-enoate) Acid-catalyzed cyclization Strong acid, controlled temp High selectivity, straightforward Acid-sensitive substrates
Oxidation of cyclopentenone 5,5-dimethylcyclopent-2-en-1-one Oxidation KMnO4 or CrO3, mild temp Direct conversion to acid Risk of over-oxidation
Esterification and hydrolysis Cyclopentadienecarboxylic acid derivatives Esterification, hydrolysis Acidic conditions, purification Allows regioisomer control Multi-step, purification needed

Research Findings and Notes

  • The base-induced transformation method described in patent EP3943479A1 provides a robust industrial route with potential for high yield and purity, leveraging accessible starting materials and straightforward reaction conditions.
  • Nazarov cyclization is a classical and versatile approach to build the cyclopentenone core, which can be further oxidized to the carboxylic acid. This method is well-suited for laboratory synthesis and smaller scale production.
  • Oxidation steps require careful optimization to prevent side reactions but are essential for introducing the carboxylic acid group from the cyclopentenone intermediate.
  • Dynamic covalent chemistry studies on related cyclopentadienecarboxylic acid esters highlight the importance of regioisomer stability and purification, which can inform improved synthetic protocols for related acids.
  • No direct literature data specifically focused on this compound preparation beyond these methods is widely available, indicating an area for further research and development.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol. This reaction is typically carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions at the cyclopentene ring, particularly at the positions adjacent to the double bond. Halogenation and nitration are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of 5,5-Dimethylcyclopent-1-ene-1,2-dicarboxylic acid.

    Reduction: Formation of 5,5-Dimethylcyclopent-1-ene-1-methanol.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of various derivatives and complex molecules. For instance, it can be transformed into isoxazole derivatives through specific reactions that exploit its electrophilic nature .

Table 1: Key Reactions Involving 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid

Reaction TypeDescriptionReference
Diels-Alder ReactionForms cycloadducts with dienes
Isoxazole SynthesisPrecursor for biologically active compounds
EsterificationConversion to esters for various applications

Medicinal Chemistry

Research has indicated potential therapeutic applications for this compound. Its derivatives have been investigated for their biological activities, including anticancer properties. Studies show that certain derivatives exhibit selective cytotoxicity against cancer cell lines, suggesting their potential as lead compounds in drug development.

Case Study: Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound displayed significant tumor-specific cytotoxicity against oral human normal and tumor cells. This finding highlights the compound's potential in cancer therapy .

Material Science

In material science, this compound is explored for its role in polymer synthesis. Its unique structure allows it to participate in reactions that yield novel polymeric materials with desirable properties such as thermal stability and mechanical strength.

Table 2: Applications in Material Science

ApplicationDescriptionReference
Polymer SynthesisUsed as a monomer to create high-performance polymers
CoatingsEnhances adhesion and durability in coatings

Environmental Chemistry

The environmental implications of using this compound are also being studied. Its degradation products and their effects on ecosystems are under investigation to assess the compound's environmental safety and sustainability.

Mechanism of Action

The mechanism of action of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopentene ring provides a rigid framework that can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

    Cyclopent-1-ene-1-carboxylic acid: Lacks the methyl groups at the 5-position, resulting in different reactivity and properties.

    5-Methylcyclopent-1-ene-1-carboxylic acid: Contains only one methyl group, leading to variations in steric and electronic effects.

Uniqueness: 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid is unique due to the presence of two methyl groups at the 5-position, which significantly influences its chemical reactivity and interactions with other molecules. This structural feature makes it a valuable compound in various chemical and biological applications.

Biological Activity

5,5-Dimethylcyclopent-1-ene-1-carboxylic acid is an organic compound with the molecular formula C8H12O2. It features a cyclopentene ring substituted with two methyl groups at the 5-position and a carboxylic acid group at the 1-position. This unique structure provides diverse biological activities, making it a subject of interest in pharmacology and medicinal chemistry.

The compound is characterized by its ability to participate in various chemical reactions due to the presence of the carboxylic acid group. It can form hydrogen bonds, facilitating interactions with biological molecules, including enzymes and receptors.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The rigid cyclopentene framework allows for effective binding to receptors, modulating their activity and influencing cellular pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that compounds related to this structure showed high activity against various pathogens, including Listeria monocytogenes, a common foodborne pathogen .

Pathogen Activity
Listeria monocytogenesHigh activity
Staphylococcus aureusModerate activity
Escherichia coliLow activity

GPR Receptor Agonism

The compound has been investigated for its role as an agonist for G protein-coupled receptors (GPCRs), particularly GPR40 (FFA1 receptor). Activation of this receptor is linked to insulin secretion in pancreatic β-cells, suggesting potential implications in diabetes management .

Key Findings:

  • FFA1 Activation: Enhances glucose-dependent insulin secretion.
  • Therapeutic Potential: May aid in developing treatments for type 2 diabetes.

Case Study 1: Antimicrobial Efficacy

In a controlled study, derivatives of this compound were tested against various bacterial strains. The results indicated that these compounds significantly inhibited bacterial growth compared to control groups. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development into antimicrobial agents.

Case Study 2: Diabetes Research

In vitro studies using Min6 cell lines demonstrated that compounds related to this compound could stimulate insulin secretion in response to glucose. This finding supports the hypothesis that these compounds may have therapeutic benefits in managing blood sugar levels in diabetic patients.

Q & A

Q. How can researchers optimize the synthesis of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters such as catalysts, solvents, and temperature. For cyclopentene-carboxylic acid derivatives, transition-metal catalysts (e.g., palladium or ruthenium complexes) are often critical for regioselectivity. Solvent polarity should be adjusted to stabilize intermediates, as demonstrated in analogous cyclopentene synthesis protocols . Purification via column chromatography with gradient elution can enhance purity, while spectroscopic validation (NMR, IR) ensures structural fidelity. Precautionary handling of reactive intermediates, including inert atmosphere use, is advised to prevent decomposition .

  • Key Variables to Test :

VariablePurposeExample Conditions
Catalyst loadingOptimize reaction rate and selectivity1–5 mol% Pd(OAc)₂
Solvent polarityStabilize transition statesDCM, THF, or toluene
TemperatureBalance kinetic vs. thermodynamic control25°C (room temp) vs. 80°C reflux

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positioning. For example, olefinic protons in cyclopentene derivatives typically appear at δ 5.5–6.5 ppm .
  • IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and C=C stretches (~1600 cm⁻¹) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₉H₁₂O₂ requires m/z 152.0837).
  • X-ray Crystallography : Resolves stereochemical ambiguities if single crystals are obtainable .
    Data should be cross-validated against computational predictions (e.g., DFT for NMR chemical shifts) to resolve contradictions .

Q. How stable is this compound under varying storage conditions?

  • Methodological Answer : Stability testing should include:
  • Thermal Stability : Accelerated aging at 40°C, 60°C, and 80°C for 1–4 weeks, followed by HPLC purity checks.
  • Light Sensitivity : Exposure to UV/visible light (300–700 nm) to assess photodegradation pathways.
  • Humidity Effects : Storage at 25°C/60% RH vs. desiccated conditions to evaluate hydrolysis risk.
    Analogous cyclopentene-carboxylic acids show sensitivity to prolonged light exposure, necessitating amber glass storage . Stability under inert atmospheres (argon) is recommended for long-term preservation .

Advanced Research Questions

Q. What mechanistic insights govern the regioselectivity of reactions involving this compound?

  • Methodological Answer : Mechanistic studies require:
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D to identify rate-determining steps (e.g., proton transfer in acid-catalyzed reactions).
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map transition states and electron density distributions.
  • Trapping Experiments : Use radical scavengers (e.g., TEMPO) or electrophilic quenchers to detect intermediates.
    For example, steric effects from 5,5-dimethyl groups may direct electrophilic additions to the less hindered face of the cyclopentene ring .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to screen derivatives against target proteins (e.g., cyclooxygenase for anti-inflammatory potential).
  • ADMET Prediction : Tools like SwissADME assess bioavailability, LogP, and toxicity risks.
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the carboxylic acid) with activity trends.
    Validation requires in vitro assays (e.g., enzyme inhibition IC₅₀) to confirm computational predictions .

Q. What strategies resolve contradictory data in spectral analysis or bioactivity assays?

  • Methodological Answer : Contradictions arise from impurities, instrument calibration errors, or biological variability. Solutions include:
  • Reproducibility Checks : Repeat experiments with fresh batches and independent synthesizers.
  • Cross-Validation : Combine NMR, IR, and MS data to confirm structural assignments .
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of bioactivity differences (e.g., p < 0.05 threshold) .
    For bioassays, use orthogonal methods (e.g., cell-free enzymatic vs. cell-based assays) to confirm target engagement .

Data Presentation Guidelines

  • Raw Data : Include in appendices (e.g., NMR spectra, chromatograms) .
  • Processed Data : Use tables/graphs in the main text with error bars and statistical annotations .
  • Ethical Reporting : Disclose conflicts of interest and funding sources per academic standards .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5,5-Dimethylcyclopent-1-ene-1-carboxylic acid
Reactant of Route 2
5,5-Dimethylcyclopent-1-ene-1-carboxylic acid

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